molecular formula C10H14O2Si B13823379 2-Hydroxy-3-(trimethylsilyl)benzaldehyde CAS No. 444095-29-8

2-Hydroxy-3-(trimethylsilyl)benzaldehyde

Katalognummer: B13823379
CAS-Nummer: 444095-29-8
Molekulargewicht: 194.30 g/mol
InChI-Schlüssel: DQBGYBLKBKKGOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-3-(trimethylsilyl)benzaldehyde is an organic compound with the molecular formula C10H14O2Si It is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxyl group at the second position and a trimethylsilyl group at the third position

Vorbereitungsmethoden

The synthesis of 2-Hydroxy-3-(trimethylsilyl)benzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxybenzaldehyde with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified through standard techniques such as recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

2-Hydroxy-3-(trimethylsilyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

    Condensation: The compound can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to optimize reaction rates and yields.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-3-(trimethylsilyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique functional groups make it a versatile intermediate in various synthetic pathways.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, where it serves as a substrate or inhibitor. Its interactions with biological molecules can provide insights into enzyme mechanisms and functions.

    Medicine: Research into potential pharmaceutical applications includes the investigation of its biological activity and potential therapeutic effects. It may serve as a lead compound for the development of new drugs.

    Industry: In industrial applications, it can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.

Wirkmechanismus

The mechanism by which 2-Hydroxy-3-(trimethylsilyl)benzaldehyde exerts its effects depends on the specific context of its use. In chemical reactions, the aldehyde group is typically the reactive site, participating in nucleophilic addition or condensation reactions. The hydroxyl and trimethylsilyl groups can influence the reactivity and stability of the compound, affecting its interactions with other molecules.

In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The specific molecular targets and pathways involved would depend on the nature of the biological assay or experimental setup.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-Hydroxy-3-(trimethylsilyl)benzaldehyde include other substituted benzaldehydes, such as:

    2-Hydroxybenzaldehyde: Lacks the trimethylsilyl group, making it less hydrophobic and potentially less reactive in certain contexts.

    3-(Trimethylsilyl)benzaldehyde: Lacks the hydroxyl group, which may affect its solubility and reactivity.

    2,3-Dihydroxybenzaldehyde: Contains an additional hydroxyl group, which can lead to different chemical properties and reactivity patterns.

The uniqueness of this compound lies in the combination of the hydroxyl and trimethylsilyl groups, which confer distinct chemical and physical properties that can be leveraged in various applications.

Eigenschaften

CAS-Nummer

444095-29-8

Molekularformel

C10H14O2Si

Molekulargewicht

194.30 g/mol

IUPAC-Name

2-hydroxy-3-trimethylsilylbenzaldehyde

InChI

InChI=1S/C10H14O2Si/c1-13(2,3)9-6-4-5-8(7-11)10(9)12/h4-7,12H,1-3H3

InChI-Schlüssel

DQBGYBLKBKKGOK-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)C1=CC=CC(=C1O)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.